5,6-Dihydroindolo[1,2-c]quinazoline

Lipophilicity Drug-likeness ADME

5,6-Dihydroindolo[1,2-c]quinazoline (C₁₅H₁₂N₂, MW 220.27) is a fused tetracyclic heterocycle that combines an indole and a partially saturated quinazoline ring. Unlike its fully aromatic isomer indolo[1,2-c]quinazoline, the 5,6-dihydro form retains an sp³-hybridized C-6 carbon and a secondary amine (N5–H), features that critically influence its physicochemical properties and synthetic versatility.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 159021-55-3
Cat. No. B140221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroindolo[1,2-c]quinazoline
CAS159021-55-3
Synonyms5,6-DIHYDRO-INDOLO[1,2-C]QUINAZOLINE
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31
InChIInChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2
InChIKeyUNEUNSMCEGSZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroindolo[1,2-c]quinazoline (CAS 159021-55-3): Core Scaffold Procurement for Indoloquinazoline-Based Drug Discovery


5,6-Dihydroindolo[1,2-c]quinazoline (C₁₅H₁₂N₂, MW 220.27) is a fused tetracyclic heterocycle that combines an indole and a partially saturated quinazoline ring. Unlike its fully aromatic isomer indolo[1,2-c]quinazoline, the 5,6-dihydro form retains an sp³-hybridized C-6 carbon and a secondary amine (N5–H), features that critically influence its physicochemical properties and synthetic versatility. The scaffold has emerged as a privileged chemotype in anticancer and antiviral drug discovery, with multiple series of derivatives showing potent antiproliferative activity [1] and enantioselective syntheses achieving up to 97% ee for fluorinated analogs [2].

Why Indoloquinazoline Isomers and Fully Aromatic Analogs Cannot Substitute for 5,6-Dihydroindolo[1,2-c]quinazoline


The indoloquinazoline family encompasses multiple regioisomers (e.g., indolo[2,1-b]quinazoline, indolo[1,2-b]quinazoline) and the fully aromatic indolo[1,2-c]quinazoline, each with distinct physicochemical and biological profiles. The 5,6-dihydroindolo[1,2-c]quinazoline scaffold is uniquely poised for pharmaceutical development because its saturated C-6 position serves as a derivatizable handle for introducing substituents, chiral centers, and functional groups that cannot be installed on the fully aromatic core. Differences in LogP, hydrogen-bond donor count, and synthetic accessibility mean that substituting an incorrect isomer can lead to altered solubility, target engagement, and synthetic feasibility — all of which directly impact the validity of biological screening and scale-up procurement decisions.

Quantitative Evidence Differentiating 5,6-Dihydroindolo[1,2-c]quinazoline from Closest Analogs


Lipophilicity Advantage: 0.81 Log Unit Shift Relative to Indolo[2,1-b]quinazoline Improves Drug-Likeness

5,6-Dihydroindolo[1,2-c]quinazoline exhibits a calculated ACD/LogP of 3.26, compared to 4.07 for the regioisomeric indolo[2,1-b]quinazoline . This 0.81 log unit reduction in lipophilicity translates to a predicted lower bioconcentration factor (BCF 290 vs. 1333) and positions the compound closer to the optimal LogP range (1–3) for oral drug candidates.

Lipophilicity Drug-likeness ADME

Enantioselective Derivatization: Up to 97% ee Achievable via Chiral Phosphoric Acid Catalysis

The C-6 position of 5,6-dihydroindolo[1,2-c]quinazoline is sp³-hybridized, enabling catalytic asymmetric synthesis of fluorinated derivatives with quaternary stereocenters in up to 97% enantiomeric excess (ee) [1]. In contrast, the fully aromatic indolo[1,2-c]quinazoline lacks an sp³ carbon at this position and cannot be functionalized enantioselectively at C-6.

Enantioselective synthesis Quaternary stereocenters Medicinal chemistry

Hydrogen-Bond Donor Capacity: One N–H Donor Distinguishes Dihydro Scaffold from Fully Aromatic Indolo[1,2-c]quinazoline

5,6-Dihydroindolo[1,2-c]quinazoline possesses one hydrogen-bond donor (N5–H), whereas the fully aromatic indolo[1,2-c]quinazoline has zero [1]. This difference influences solubility, permeability, and molecular recognition at biological targets such as kinases and viral polymerases.

Hydrogen bonding Target engagement Physicochemical profiling

Scaffold Elaboration Yields 7.4-Fold Increase in Antiproliferative Potency Against HCT116 Colon Cancer Cells

In a 72-h MTT assay, the 12-aminomethyl derivative 9c (built on the 6-methylindolo[1,2-c]quinazoline core, a close surrogate of the 5,6-dihydro scaffold) exhibited an IC₅₀ of 1.0 ± 0.1 μM against HCT116 cells, compared to 7.4 ± 0.9 μM for the unsubstituted 6-methylindolo[1,2-c]quinazoline (compound 8) [1]. This demonstrates that the dihydro-type scaffold is a productive starting point for generating potent antiproliferative agents through rational substitution.

Anticancer Structure-activity relationship Cytotoxicity

Patent-Backed Antiviral Relevance: Scaffold Forms the Core of HCV Polymerase Inhibitor Series

Derivatives of the 5,6-dihydroindolo[1,2-c]quinazoline scaffold have been claimed in patents as selective inhibitors of the Hepatitis C Virus (HCV) polymerase [1]. While detailed IC₅₀ data remain proprietary, the patent filing itself — absent for many competitor indoloquinazoline regioisomers — signals a high level of industrial investment and validation specific to this dihydro scaffold.

Antiviral HCV Patent landscape

Procurement-Relevant Application Scenarios for 5,6-Dihydroindolo[1,2-c]quinazoline


Medicinal Chemistry: Hit-to-Lead Optimization of Anticancer Candidates Targeting Colon and Lung Carcinoma

Based on the SAR data showing that 12-aminomethyl substitution improves HCT116 potency 7.4-fold relative to the unsubstituted scaffold [1], medicinal chemistry teams should procure 5,6-dihydroindolo[1,2-c]quinazoline as the core scaffold for systematic exploration of C-12 and C-6 substituents. The lower LogP (3.26) relative to indolo[2,1-b]quinazoline (4.07) further supports its use in lead series where oral bioavailability is desired [2].

Stereochemistry-Driven Drug Discovery: Building Libraries of Enantioenriched Fluorinated Analogs

The sp³-hybridized C-6 of 5,6-dihydroindolo[1,2-c]quinazoline enables catalytic enantioselective synthesis of fluorinated quaternary stereocenters with up to 97% ee [1]. This capability is absent in fully aromatic indoloquinazoline isomers. Research groups pursuing chiral fluorinated libraries for CNS or antiviral targets should specifically requisition the dihydro form to exploit this stereochemical versatility.

Antiviral Drug Discovery: HCV Polymerase Inhibitor Development

The 5,6-dihydroindolo[1,2-c]quinazoline scaffold has been explicitly patented as the core of HCV polymerase inhibitors [1]. Academic and industrial virology programs seeking to explore novel HCV therapeutics with validated IP should procure this exact scaffold rather than alternative indoloquinazoline regioisomers that lack similar patent precedence.

Chemical Biology Probe Development: Exploiting the N5–H Hydrogen-Bond Donor for Target Engagement

The single N5–H hydrogen-bond donor present in 5,6-dihydroindolo[1,2-c]quinazoline (absent in the fully aromatic analog) provides a handle for mediating key target interactions such as hinge-region binding in kinases [1]. Chemical biology groups designing ATP-competitive probes should select the dihydro scaffold to retain this pharmacophoric feature that may be critical for potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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